molecular formula C10H10BrNS2 B8358828 2-(3-Bromopropylthio)benzothiazole

2-(3-Bromopropylthio)benzothiazole

Cat. No.: B8358828
M. Wt: 288.2 g/mol
InChI Key: SJFOATQRKDYSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromopropylthio)benzothiazole is a benzothiazole derivative featuring a bromopropylthio substituent at the 2-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, known for their diverse pharmacological and chemical properties. For example, 2-aminophenylbenzothiazoles are prepared by reacting substituted anilines with benzothiazole precursors in the presence of catalysts or activating agents . The bromopropylthio group likely enhances reactivity or bioactivity due to the electron-withdrawing bromine atom and the thioether linkage, which may influence intermolecular interactions .

Benzothiazoles are widely studied for their antitumor, antimicrobial, and anti-inflammatory activities. For instance, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar potency against cancer cell lines, while 2-(methylthio)benzothiazole demonstrates antimicrobial effects . The bromopropylthio substituent in the target compound may confer unique pharmacological or physicochemical properties, warranting comparative analysis with structural analogs.

Properties

Molecular Formula

C10H10BrNS2

Molecular Weight

288.2 g/mol

IUPAC Name

2-(3-bromopropylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C10H10BrNS2/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7H2

InChI Key

SJFOATQRKDYSBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-(3-Bromopropylthio)benzothiazole include:

  • 2-(Methylthio)benzothiazole : Features a methylthio group instead of bromopropylthio.
  • 2-(4-Aminophenyl)benzothiazole: Substituted with an aminophenyl group.
  • 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole : A fused imidazo-benzothiazole derivative with a bromopropyl chain .

Table 1: Structural and Functional Comparison

Compound Substituent/Modification Key Activities Notable Findings
2-(3-Bromopropylthio)benzothiazole Bromopropylthio group Hypothesized antitumor, antimicrobial (inference) Bromine may enhance electrophilicity; thioether improves membrane permeability
2-(Methylthio)benzothiazole Methylthio group Antimicrobial EC₅₀ = 27.46–366.37 mg/L vs. P. parasitica
2-(4-Aminophenyl)benzothiazole 4-Aminophenyl group Antitumor IC₅₀ < 1 µM against breast, ovarian cancer cells
6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole Fused imidazo ring + bromopropyl Anticancer, anti-inflammatory Enhanced activity due to fused ring system

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